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Compound of Interest

Compound Name: C18H19BrN4O5

Cat. No.: B15172104 Get Quote

Compound: Roscovitine (Seliciclib, CYC202) Molecular Formula: C₁₈H₁₉BrN₄O₅ Molecular

Weight: 354.45 g/mol CAS Number: 186692-46-6

Introduction
Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small molecule

inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-substituted purine analog, it

functions by competing with ATP for the binding site on several key CDKs, thereby arresting the

cell cycle and inducing apoptosis in rapidly dividing cells.[1][3] Its preferential inhibition of CDKs

involved in cell cycle progression and transcription makes it a valuable tool for preclinical

research in oncology, neurology, and virology.[4]

Mechanism of Action
Roscovitine exerts its biological effects primarily through the competitive inhibition of CDK1,

CDK2, CDK5, CDK7, and CDK9.[4][5] It shows significantly less activity against CDK4 and

CDK6.[1][2]

Cell Cycle Arrest: By inhibiting CDK1/Cyclin B and CDK2/Cyclin E/A complexes, Roscovitine

blocks the G1/S and G2/M transitions of the cell cycle. This leads to an accumulation of cells

in these phases and a halt in proliferation.[6]

Induction of Apoptosis: Roscovitine triggers apoptosis in various cancer cell lines. This is

achieved in part by inhibiting CDK9/Cyclin T, which is essential for transcription. This
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inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and survivin.[7]

Neurobiological Effects: Roscovitine's potent inhibition of CDK5, a kinase highly active in

post-mitotic neurons, has made it a subject of investigation for neurodegenerative diseases.

[5]

Preclinical Applications
Roscovitine has been investigated in a wide range of preclinical models for various diseases.

Oncology: It has demonstrated significant anti-tumor activity in numerous xenograft models,

including colon, breast, lung, and prostate cancers.[1][6] It can be used as a single agent or

in combination with other chemotherapeutics to enhance their efficacy.[2]

Neurology: It has shown neuroprotective effects in animal models of stroke and is being

explored for neurodegenerative conditions like Alzheimer's and Huntington's disease.[8]

Other Diseases: Roscovitine has also been studied for its potential in treating polycystic

kidney disease, viral infections (including HIV and Herpes Simplex Virus), and inflammatory

conditions.[4]

Formulation and Storage
Solubility: Roscovitine is soluble in DMSO (up to 50 mM) and ethanol (up to 100 mM).[4][9]

For in vivo applications, it can be formulated in acidic solutions or with excipients to improve

solubility.[8]

Storage: The powdered form should be stored at -20°C and is stable for up to 24 months.[3]

Stock solutions in DMSO can also be stored at -20°C and should be used within three

months to maintain potency. It is advisable to aliquot solutions to avoid repeated freeze-thaw

cycles.[3]

Data Summary
Table 1: In Vitro Efficacy of Roscovitine (IC₅₀ Values)
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Target CDK Complex IC₅₀ (µM) Reference

CDK1 / Cyclin B 0.65 [2]

CDK2 / Cyclin A 0.70 [2]

CDK2 / Cyclin E 0.70 [2]

CDK5 / p25 0.16 - 0.20 [2][10]

CDK7 / Cyclin H 0.49 [4]

CDK9 / Cyclin T1 ~0.60 [4]

CDK4 / Cyclin D1 >100 [4]

CDK6 / Cyclin D3 >100 [4]

Table 2: In Vivo Efficacy of Roscovitine in Xenograft Models
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Cancer Type Animal Model
Dosing
Regimen

Tumor Growth
Inhibition

Reference

Colon Cancer

(LoVo)
CD1 Nude Mice

100 mg/kg, IP, 3x

daily for 5 days
45% [1]

Colon Cancer

(HT29)
Nude Mice 40 mg/kg, IP 80% [1]

Uterine

Carcinoma

(MESSA-DX5)

CD1 Nude Mice

500 mg/kg, Oral,

3x daily for 4

days

62% [1]

Ewing's Sarcoma

(A4573)
Nude Mice

50 mg/kg, IP, for

5 days

Tumors grew

~1.25x vs. 14.5x

in control

[1]

Prostate Cancer

(PC-3)
Nude Mice Not specified 35% [1]

Breast Cancer

(MCF7)
Nude Mice

400 mg/kg, Oral,

2x daily

70% (in

combination with

doxorubicin)

[1]

Head & Neck

Cancer

(UMSCC47)

NUDE Mice 16.5 mg/kg, IP

Significant

reduction and

increased

survival

[10]
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Caption: Roscovitine inhibits key CDKs, blocking cell cycle progression and transcription of

survival proteins.
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Caption: Workflow for an in vivo preclinical xenograft study using Roscovitine.

Experimental Protocols
Protocol 1: Western Blot Analysis of CDK-Mediated
Phosphorylation
This protocol describes the detection of changes in the phosphorylation of CDK substrates,

such as Retinoblastoma protein (Rb), following Roscovitine treatment.

1. Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (4x)

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total-Rb, anti-Cyclin D1, anti-Actin)

HRP-conjugated secondary antibody
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Enhanced Chemiluminescence (ECL) substrate

2. Procedure:

Cell Treatment: Seed cells (e.g., HT29, KM12) and allow them to adhere overnight. Treat

with various concentrations of Roscovitine (e.g., 10 µM, 20 µM, 50 µM) or vehicle (DMSO)

for 24 hours.[11]

Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Scrape cells, collect

lysates, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

Sample Preparation: Normalize protein concentrations for all samples. Add 1/4 volume of 4x

Laemmli buffer and boil at 95°C for 5 minutes.

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until

adequate separation is achieved.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

phospho-Rb, diluted according to the manufacturer's recommendation in blocking buffer)

overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step (2.9).

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.
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Stripping and Re-probing: To analyze total protein levels or a loading control (e.g., Actin), the

membrane can be stripped and re-probed with the appropriate primary antibody.

Protocol 2: Cell Cycle Analysis by Propidium Iodide
Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S,

G2/M) based on DNA content.

1. Materials:

Phosphate-Buffered Saline (PBS)

Ice-cold 70% Ethanol

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

[12]

Flow cytometer

2. Procedure:

Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate. After 24 hours, treat cells with the

desired concentration of Roscovitine (e.g., 20 µM) or vehicle for a specified time (e.g., 24,

48, or 72 hours).[13]

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to

detach them. Combine all cells and centrifuge at 200 x g for 5 minutes.

Washing: Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge

again.

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL

of ice-cold 70% ethanol dropwise to fix the cells.[14]

Incubation: Incubate the fixed cells at 4°C for at least 2 hours (or up to several weeks).
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Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the

pellet once with PBS.

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[14][15]

Incubate the cells in the dark at room temperature for 30 minutes.[14]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for

the fluorescence channel that detects PI. Gate on the single-cell population to exclude

doublets.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA

content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of Roscovitine

in a subcutaneous xenograft model.

1. Materials:

Cancer cell line (e.g., LoVo, A4573, UMSCC47)

Immunocompromised mice (e.g., Nude, SCID)

Roscovitine

Vehicle for formulation (e.g., 0.05 M HCl, or a solution containing DMSO, Tween 80, and

PEG400)[8][16]

Calipers for tumor measurement

Syringes and needles for injection

2. Procedure:

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in PBS or Matrigel

into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Monitor tumor volume using the formula: (Length x Width²)/2.

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into

treatment and control groups (n=5-10 mice per group).

Begin treatment administration. For example, administer Roscovitine intraperitoneally (IP) at

a dose of 50 mg/kg daily for 5 days, or as determined from previous studies.[1][2] The control

group receives the vehicle only.

Continued Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times

per week to assess efficacy and toxicity.

Study Endpoint: The study may be concluded when tumors in the control group reach a

predetermined size limit, or after a specific duration.

Tumor Excision: At the endpoint, euthanize the mice and excise the tumors. The tumors can

be weighed and processed for further analysis (e.g., histology, Western blotting).

Data Analysis: Compare the tumor growth curves between the Roscovitine-treated and

vehicle-treated groups to determine the percentage of tumor growth inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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